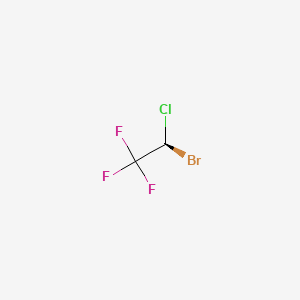
(S)-halothane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-halothane is a halothane. It is an enantiomer of a (R)-halothane.
Wissenschaftliche Forschungsanwendungen
Clinical Anesthesia
(S)-halothane is widely used in clinical settings for the induction and maintenance of general anesthesia. It is favored for its rapid onset and ability to provide muscle relaxation while reducing pain sensitivity. The mechanism of action involves modulation of multiple ion channels, which leads to depression of nerve conduction and respiratory drive .
Key Characteristics:
- Potency: Effective at low concentrations (0.34 mM) for inducing anesthesia.
- Physiological Effects: Reduces blood pressure and pulse rate while inducing muscle relaxation .
Neurotoxicity Studies
Recent research has highlighted the potential neurotoxic effects of this compound, particularly in relation to Alzheimer's disease. Studies indicate that exposure to halothane can enhance the cytotoxicity induced by amyloid-beta peptides in neuronal cells, suggesting a mechanism where halothane increases neuronal vulnerability through the modulation of microRNA levels .
Findings from Case Studies:
- Increased Cell Death: Halothane treatment significantly increased cell death in neurons exposed to amyloid-beta, with an observed upregulation of Bax protein levels associated with apoptosis.
- MicroRNA Interaction: Halothane downregulates miR-214, which in turn increases Bax expression, linking anesthetic exposure to neurodegenerative processes .
Cardiovascular Research
This compound has been instrumental in studies examining its effects on cardiovascular physiology. Research indicates that halothane can attenuate pulmonary vasodilation mediated by ATP-sensitive potassium channels, impacting pulmonary vascular responses during anesthesia .
Data Summary:
Muscle Physiology
In muscle physiology studies, this compound has been shown to alter calcium release mechanisms in muscle fibers. It affects the voltage dependence of calcium release from ryanodine receptors, which is crucial for muscle contraction dynamics .
Research Insights:
- Calcium Release Modulation: Halothane binding alters the efficiency of calcium release in malignant hyperthermia-susceptible muscle fibers.
- Impact on Muscle Relaxation: The drug's effects on calcium signaling contribute to its muscle relaxant properties during surgical procedures .
Environmental Impact
While primarily used as an anesthetic, this compound is also recognized for its environmental impact as a greenhouse gas. Emission trends have shown a decline, with global emissions decreasing from 490 tons per year in 2000 to 250 tons per year by 2014 . This aspect highlights the importance of monitoring anesthetic gases not only for their clinical effects but also for their environmental footprint.
Eigenschaften
Molekularformel |
C2HBrClF3 |
|---|---|
Molekulargewicht |
197.38 g/mol |
IUPAC-Name |
(2S)-2-bromo-2-chloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/t1-/m1/s1 |
InChI-Schlüssel |
BCQZXOMGPXTTIC-PVQJCKRUSA-N |
SMILES |
C(C(F)(F)F)(Cl)Br |
Isomerische SMILES |
[C@H](C(F)(F)F)(Cl)Br |
Kanonische SMILES |
C(C(F)(F)F)(Cl)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















